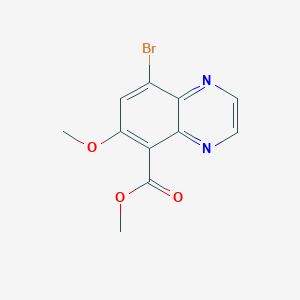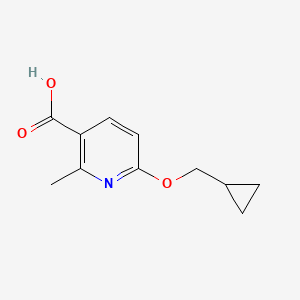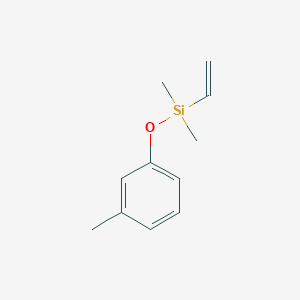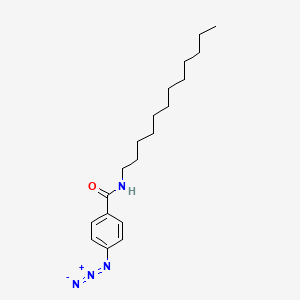
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups in this compound potentially enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate typically involves the bromination of a quinoxaline precursor followed by esterification. One common method includes the reaction of 6-methoxyquinoxaline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8th position. The resulting bromo derivative is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the quinoxaline ring.
Reduction Products: Reduced derivatives of the quinoxaline ring.
Hydrolysis Products: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups enhance its binding affinity to these targets, potentially leading to the inhibition of key enzymes or receptors. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-6-chloroquinoxaline: Similar structure but with a chlorine atom instead of a methoxy group.
6-Methoxyquinoxaline: Lacks the bromine atom.
8-Bromoquinoxaline: Lacks the methoxy group.
Uniqueness
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is unique due to the presence of both bromine and methoxy groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H9BrN2O3 |
|---|---|
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
methyl 8-bromo-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-7-5-6(12)9-10(14-4-3-13-9)8(7)11(15)17-2/h3-5H,1-2H3 |
Clave InChI |
UQPSQIFSIULQTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=NC=CN=C2C(=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)

![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)

![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)




![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)


